

Application Notes and Protocols for the Synthesis of N-palmitoyl glycine

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Compound of Interest		
Compound Name:	Palmitoylglycine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and biological application of N-palmitoyl glycine (PalGly) for research purposes. PalGly is an endogenous N-acyl amide that has garnered significant interest for its role as a signaling molecule, particularly in modulating pain and inflammation.[1][2]

Chemical Synthesis of N-palmitoyl glycine

The most common and efficient method for the laboratory-scale synthesis of N-palmitoyl glycine is the Schotten-Baumann reaction. This method involves the acylation of glycine with palmitoyl chloride in an alkaline aqueous solution.

Reaction Scheme:

Palmitoyl Chloride + Glycine → N-palmitoyl glycine + HCl

Experimental Protocol: Schotten-Baumann Synthesis

This protocol is adapted from established Schotten-Baumann reaction principles for N-acylation of amino acids.[3][4][5]

Materials:

Palmitic acid



- Thionyl chloride (SOCl₂) or Phosgene (COCl₂)[6]
- Glycine
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Anhydrous dichloromethane (DCM) or Diethyl ether
- N,N-dimethylformamide (DMF) (catalyst) or Pyridine (catalyst)[6]
- · Ice bath
- · Magnetic stirrer and stir bar
- · Round-bottom flasks
- Dropping funnel
- Reflux condenser
- Vacuum filtration apparatus (e.g., Büchner funnel)
- pH meter or pH indicator paper
- Rotary evaporator

Procedure:

Part 1: Preparation of Palmitoyl Chloride[6]

- In a dry 500 mL four-neck flask equipped with a thermometer, reflux condenser, and a gas inlet, add palmitic acid (1 mol, 256 g) and a catalytic amount of N,N-dimethylformamide (0.02 mol, 1.5 g).
- Heat the mixture to 60°C to melt the palmitic acid.



- Slowly introduce thionyl chloride (1.1 mol) or phosgene (1.1 mol, 110g) into the reaction mixture while maintaining the temperature between 70-80°C over 5-10 hours. Caution: This step should be performed in a well-ventilated fume hood as it generates toxic gases.
- After the addition is complete, continue the reaction for an additional 1-2 hours.
- Remove the excess thionyl chloride or phosgene by distillation.
- Purify the resulting palmitoyl chloride by vacuum distillation, collecting the fraction at 160-180°C (at 1333 Pa).

Part 2: Synthesis of N-palmitoyl glycine[6]

- Prepare a 25% (w/v) aqueous solution of glycine by dissolving glycine (1 mol, 97 g) in 291 g
 of distilled water in a 1000 mL four-necked flask equipped with a thermometer, dropping
 funnel, and a mechanical stirrer.
- Cool the glycine solution to 15-20°C using an ice bath.
- In a separate dry dropping funnel, place the freshly prepared palmitoyl chloride (1.1 mol, 302 g).
- While vigorously stirring the glycine solution, slowly add the palmitoyl chloride dropwise.
- Simultaneously, add a 25% aqueous solution of sodium hydroxide (NaOH) dropwise to maintain the pH of the reaction mixture between 8 and 10.
- After the addition of palmitoyl chloride is complete, continue the reaction for an additional 4-5 hours at the same temperature.
- Once the reaction is complete, acidify the mixture to pH 1-2 with 6N hydrochloric acid (HCl).
 A white precipitate of N-palmitoyl glycine will form.
- Allow the product to fully precipitate in the ice bath.
- Collect the white solid by vacuum filtration and wash it thoroughly with cold distilled water.
- Dry the product under vacuum to obtain N-palmitoyl glycine.



Purification

The crude N-palmitoyl glycine can be purified by recrystallization.

Protocol: Recrystallization

- Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- · Dry the crystals under vacuum.

For higher purity, solid-phase extraction (SPE) can be employed.

Protocol: Solid-Phase Extraction (SPE)

- Dissolve the crude N-palmitoyl glycine in a suitable solvent.
- Condition a C18 SPE cartridge with methanol followed by water.
- Load the dissolved sample onto the cartridge.
- Wash the cartridge with a non-polar solvent to remove impurities.
- Elute the N-palmitoyl glycine with a more polar solvent, such as methanol or acetonitrile.[7]
- Evaporate the solvent to obtain the purified product.

Data Presentation: Synthesis and Characterization



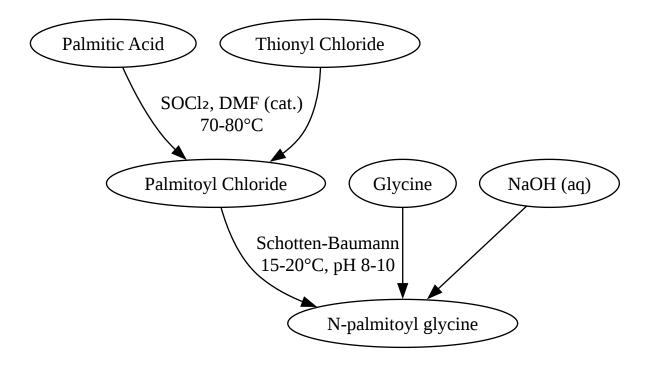
Parameter	Value	Reference
Synthesis Method	Schotten-Baumann Reaction	[4][6]
Reactants	Palmitoyl chloride, Glycine	[6]
Solvent	Water	[6]
Base	Sodium Hydroxide	[6]
Reaction Temperature	15-20°C	[6]
Reaction pH	8-10	[6]
Yield (Palmitoyl Chloride)	89%	[6]
Yield (N-palmitoyl glycine)	94%	[6]
Molecular Formula	C18H35NO3	[2][8]
Molecular Weight	313.48 g/mol	[8]
Appearance	White solid	
Solubility	Soluble in Methanol	[2]

Biological Applications of N-palmitoyl glycine

N-palmitoyl glycine is a bioactive lipid that modulates cellular signaling pathways, primarily through interaction with G protein-coupled receptors (GPCRs) such as GPR18 and GPR55.[7] [9][10] Its effects include the modulation of intracellular calcium levels and nitric oxide production.[6][7]

Signaling Pathways





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Experimental Protocols for Biological Assays

1. Intracellular Calcium Influx Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to N-palmitoyl glycine treatment using a fluorescent calcium indicator.[11][12][13]

Materials:

- Dorsal root ganglion (DRG) cells or a suitable cell line (e.g., F-11 cells)[7]
- Cell culture medium
- Poly-D-lysine coated plates or coverslips
- Fura-2 AM or other suitable calcium indicator dye



- · Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- N-palmitoyl glycine stock solution (in DMSO or ethanol)
- Ionomycin (positive control)
- Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

- Cell Plating: Plate DRG or F-11 cells on poly-D-lysine coated 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing Fura-2 AM (typically 2-5 μM) in HBSS.
 - Remove the cell culture medium and wash the cells once with HBSS.
 - Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
- Washing:
 - Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
 - Add fresh HBSS to each well.
- Measurement:
 - Place the plate in a fluorescence plate reader or on a fluorescence microscope.
 - Measure the baseline fluorescence for a few minutes.
 - Add N-palmitoyl glycine at the desired concentrations to the wells. The EC₅₀ for PalGly-induced calcium influx in F-11 cells is approximately 5.5 μM.[2]



- Continuously record the fluorescence signal for several minutes to observe the calcium transient.
- At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response.
- Data Analysis:
 - Calculate the ratio of fluorescence emission at two different excitation wavelengths (for Fura-2, typically 340 nm and 380 nm).
 - Plot the fluorescence ratio over time to visualize the calcium influx.
 - Quantify the response by measuring the peak amplitude or the area under the curve.
- 2. Nitric Oxide (NO) Production Assay

This protocol measures the production of nitric oxide, a downstream signaling molecule of N-palmitoyl glycine action, using the Griess reagent.[14]

Materials:

- F-11 cells or other suitable cell line
- Cell culture medium
- N-palmitoyl glycine stock solution
- Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
- Sodium nitrite (for standard curve)
- 96-well microplate
- Microplate reader

Procedure:



Cell Treatment:

- Plate F-11 cells in a 96-well plate and grow to confluence.
- Treat the cells with various concentrations of N-palmitoyl glycine for the desired time period.

Sample Collection:

After treatment, collect the cell culture supernatant from each well.

Griess Reaction:

- In a new 96-well plate, add a specific volume of the collected supernatant.
- Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
- Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

Standard Curve:

Prepare a standard curve using known concentrations of sodium nitrite.

Measurement:

 Measure the absorbance of the samples and standards at 540 nm using a microplate reader.

Data Analysis:

- Calculate the nitrite concentration in the samples using the standard curve.
- The amount of nitrite is an indicator of NO production.



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